

physical and chemical properties of 4-Bromo-2-chloro-5-fluoroiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Bromo-2-chloro-5-fluoroiodobenzene
Cat. No.:	B1500299

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-chloro-5-fluoroiodobenzene**

Introduction: A Multifaceted Building Block in Modern Synthesis

4-Bromo-2-chloro-5-fluoroiodobenzene is a synthetically versatile, polyhalogenated aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of four different halogen atoms—iodine, bromine, chlorine, and fluorine—on a benzene ring provides a unique platform for complex molecular engineering. The distinct reactivity of each halogen allows for selective and sequential chemical transformations, empowering researchers to build intricate molecular architectures with high precision. This guide offers a comprehensive overview of the physical and chemical properties of **4-Bromo-2-chloro-5-fluoroiodobenzene**, its reactivity profile, synthetic applications, and essential safety protocols, providing a critical resource for scientists and drug development professionals.

Compound Identification and Structural Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature and structural identifiers for **4-Bromo-2-chloro-5-fluoroiodobenzene** are summarized below.

- Common Name: **4-Bromo-2-chloro-5-fluoroiodobenzene**
- IUPAC Name: 1-Bromo-5-chloro-2-fluoro-4-iodobenzene[1]
- CAS Number: 1000572-73-5[1]
- Synonyms: 1-Iodo-2-chloro-4-bromo-5-fluorobenzene[1]
- Molecular Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-Bromo-2-chloro-5-fluoroiodobenzene**.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reaction kinetics, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ BrClFI	[1][2]
Molecular Weight	335.34 g/mol	[1][2]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1]
InChI Key	AFEZDAWMIXHIIIV-UHFFFAOYSA-N	[1]
XLogP3	4.2	[3]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	0	[4]
Rotatable Bond Count	0	[4]

Chemical Reactivity and Synthetic Strategy

The utility of **4-Bromo-2-chloro-5-fluoroiodobenzene** stems from the differential reactivity of its four halogen substituents. This hierarchy is governed by the strength of the carbon-halogen (C-X) bond.^[5] The bond dissociation energies decrease in the order C-F > C-Cl > C-Br > C-I.^[5] Consequently, the C-I bond is the weakest and most susceptible to cleavage, making it the most reactive site, particularly in metal-catalyzed cross-coupling reactions.^{[5][6]}

This predictable reactivity allows for a highly controlled, stepwise functionalization of the aromatic ring. A typical synthetic sequence involves targeting the iodine first, followed by the bromine, and then potentially the chlorine, while the fluorine atom is generally the most inert in these reactions.

[Click to download full resolution via product page](#)

Caption: Reactivity hierarchy for sequential cross-coupling reactions.

Plausible Synthetic Route

While specific synthesis documentation for this exact isomer is not publicly detailed, a common and effective method for producing such polyhalogenated aromatics is through a Sandmeyer-type reaction. This involves the diazotization of a corresponding aniline precursor, followed by the introduction of iodine.

A plausible precursor would be 4-bromo-2-chloro-5-fluoroaniline. The synthesis would proceed as follows:

- **Diazotization:** The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.
- **Iodination:** The diazonium salt is then reacted with a source of iodide, such as potassium iodide, often with a copper catalyst, to replace the diazonium group with iodine.^[7] This one-pot diazotization and iodination method can improve yield by minimizing side reactions.^[7]

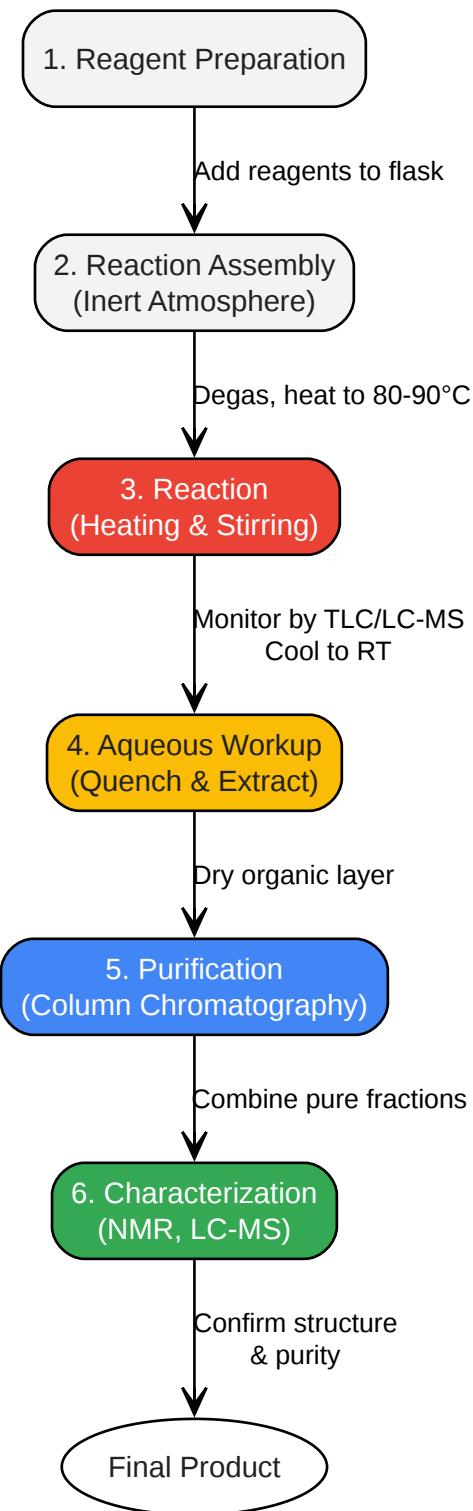
Applications in Research and Drug Development

Halogenated compounds are integral to modern pharmaceuticals, with chlorine and bromine frequently incorporated into drug structures to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.^{[8][9]} **4-Bromo-2-chloro-5-fluoriodobenzene** serves as a quintessential building block for accessing novel chemical entities.

- Scaffold for Active Pharmaceutical Ingredients (APIs): Its ability to undergo selective, sequential functionalization makes it an ideal starting material for constructing complex APIs.^[10] Chemists can introduce different molecular fragments at specific positions on the benzene ring, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).
- Fragment-Based Drug Discovery: In fragment-based approaches, the core structure can be elaborated upon to create libraries of candidate molecules for screening against biological targets. The defined points of reactivity are crucial for this diversification.
- Synthesis of Targeted Inhibitors: Similar multi-halogenated intermediates are used in the synthesis of targeted therapies, such as kinase inhibitors for oncology and inflammatory diseases.^[10]

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are mandatory when handling **4-Bromo-2-chloro-5-fluoriodobenzene**. The following guidelines are based on safety data for structurally related chemicals.


- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.^{[11][12][13]}
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[11][14]} Eyewash stations and safety showers should be readily accessible.^[13]
- Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.^[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.^{[11][13]}

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
Keep away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[12][13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[12][14]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[12][14]

Experimental Protocol: Representative Suzuki Coupling

To illustrate the practical utility of **4-Bromo-2-chloro-5-fluorooiodobenzene**, this section provides a representative, self-validating protocol for a selective Suzuki cross-coupling reaction targeting the most reactive C-I bond.

Objective: To synthesize 4-bromo-2-chloro-5-fluoro-1-(4-methoxyphenyl)benzene.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a selective Suzuki coupling reaction.

Methodology:

- Reagent Preparation:
 - To an oven-dried reaction flask, add **4-Bromo-2-chloro-5-fluoriodobenzene** (1.0 eq).
 - Add (4-methoxyphenyl)boronic acid (1.1 eq).
 - Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
 - Add a base, such as potassium carbonate (2.5 eq).
- Reaction Assembly:
 - Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.
 - Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Reaction Execution:
 - Heat the reaction mixture to 80-90 °C with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- Aqueous Workup:
 - Cool the reaction to room temperature and quench with water.
 - Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product.

- Characterization:
 - Confirm the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and LC-MS analysis. The disappearance of the starting material and the appearance of new aromatic signals corresponding to the methoxyphenyl group, along with the correct molecular ion peak in the mass spectrum, validates the success of the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-5-fluoriodobenzene | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ossila.com [ossila.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbino.com [nbino.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]

- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-2-chloro-5-fluoroiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1500299#physical-and-chemical-properties-of-4-bromo-2-chloro-5-fluoroiodobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com